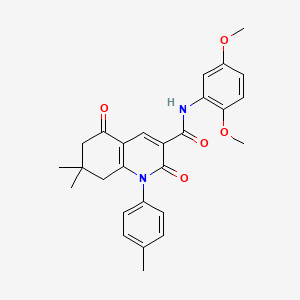
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.14634713 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Significance of 1,3,4-Thiadiazolines
Research on 1,3,4-thiadiazolines, closely related to the chemical structure of interest, highlights the diverse methods for synthesizing these compounds and their significant biological activities against various microbial strains. These heterocyclic compounds are synthesized mainly through the cyclization of thiosemicarbazone under various conditions, indicating a broad pharmaceutical significance (Yusuf & Jain, 2014).
Biological Activity of Heterocyclic Systems Based on 1,3,4-Thia(Oxa)Diazoles
The heterocyclic scaffolds of 1,3,4-thia(oxa)diazoles are recognized for their versatile pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This suggests that compounds like "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide" could potentially be explored for similar biological applications (Lelyukh, 2019).
Chemistry and Progress Report on Biological Activities of Thiadiazole Compounds
Thiadiazoles are emphasized for their extensive applications in various fields, including organic synthesis, pharmaceuticals, and as metal chelating agents. Their wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticonvulsant effects, underlines the potential research applications of thiadiazole derivatives, including compounds with structures similar to the one of interest (Asif, 2016).
Review on 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
This review highlights the importance of 1,3,4-thiadiazole derivatives in medicinal chemistry, showcasing their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to their unique anti-inflammatory, antimicrobial, and anticonvulsant activities, suggesting a wide array of research and therapeutic applications for compounds like "this compound" (Mishra et al., 2015).
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c19-12(10-18-6-8-20-9-7-18)15-14-17-16-13(21-14)11-4-2-1-3-5-11/h11H,1-10H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCXMQJINQDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4591390.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4591411.png)
![4-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4591414.png)

![3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B4591437.png)
![8-(2-chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B4591447.png)
![N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4591451.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4591454.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4591484.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,3-diphenylpropanoyl)hydrazinecarbothioamide](/img/structure/B4591499.png)
![1-{3-[(4-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4591501.png)
![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4591505.png)
